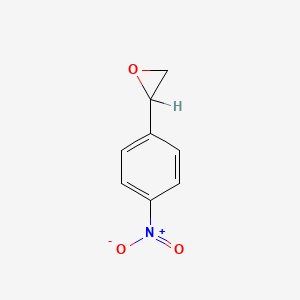

2-(4-Nitrophenyl)oxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIUTLHCSNCTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313114 | |

| Record name | 2-(4-Nitrophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6388-74-5 | |

| Record name | 2-(4-Nitrophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6388-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrostyrene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrostyrene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Nitrophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-nitrophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Nitrophenyl)oxirane for Researchers and Drug Development Professionals

An authoritative guide to the chemical properties, synthesis, reactivity, and potential biological significance of 2-(4-Nitrophenyl)oxirane (CAS Number: 6388-74-5), also known as 4-Nitrostyrene Oxide. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, incorporating detailed experimental protocols and exploring its interaction with key cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1][2] Its core structure features an oxirane (epoxide) ring attached to a phenyl group substituted with a nitro group at the para position. This combination of a strained epoxide ring and an electron-withdrawing nitro group contributes to its notable reactivity.

For clarity and comparative analysis, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6388-74-5 | [2] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 83-87 °C | [1] |

| Purity (by GC) | >98.0% | [2] |

Synthesis and Reactivity

The primary route for the synthesis of this compound is the epoxidation of its precursor, 4-nitrostyrene.[1] This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]

The reactivity of this compound is dominated by the susceptibility of the strained epoxide ring to nucleophilic attack.[1] This ring-opening reaction is a versatile method for introducing a variety of functional groups, leading to the formation of β-amino alcohols and other difunctionalized compounds.[3]

Experimental Protocols

Synthesis of this compound via Epoxidation of 4-Nitrostyrene

This protocol is adapted from general procedures for alkene epoxidation using m-CPBA.[4][5]

Materials:

-

4-Nitrostyrene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~75%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-nitrostyrene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with additional dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess m-CPBA and m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Nucleophilic Ring-Opening of this compound with Piperidine

This protocol describes a general procedure for the aminolysis of epoxides.[6]

Materials:

-

This compound

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Add piperidine (1.2 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude β-amino alcohol can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Signaling Pathway Interactions

While direct studies on the biological activity of this compound are limited, research on its precursor, 4-nitrostyrene, and related nitrostyrene derivatives provides significant insights into its potential pharmacological effects. These compounds have demonstrated pro-apoptotic activity in various cancer cell lines.[7][8][9] The core nitrostyrene structure is considered essential for this apoptosis-inducing effect.[7]

Interaction with the NF-κB Signaling Pathway

Nitrostyrene derivatives have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway induced by Tumor Necrosis Factor-alpha (TNFα).[2] This inhibition can lead to a synergistic induction of apoptosis in cancer cells when combined with TNFα.[2] The proposed mechanism involves the inhibition of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation that has been shown to be modulated by nitrostyrene derivatives.[10] Some studies indicate that these compounds can suppress the PI3K/Akt pathway, contributing to their anti-cancer effects.[10]

Metabolism by Glutathione S-Transferases (GSTs)

Epoxides, including styrene oxides, are known substrates for glutathione S-transferases (GSTs).[11] These enzymes catalyze the conjugation of glutathione (GSH) to the epoxide, a key step in its detoxification.[11] The reaction involves the nucleophilic attack of the glutathione thiolate anion on one of the carbon atoms of the oxirane ring, leading to its opening. This metabolic pathway can have significant implications for the biological activity and cytotoxicity of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis and as a scaffold for the development of new therapeutic agents. Its biological activity, likely mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, warrants further investigation. A thorough understanding of its synthesis, reactivity, and metabolic fate is crucial for its effective and safe utilization in research and drug development.

References

- 1. Buy (2S)-2-(4-Nitrophenyl)oxirane [smolecule.com]

- 2. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. leah4sci.com [leah4sci.com]

- 6. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation and Biological Significance of 4-Nitrostyrene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 4-nitrostyrene oxide, also known by its IUPAC name, 2-(4-nitrophenyl)oxirane. Furthermore, it delves into its potential biological activities, particularly its role as a modulator of inflammatory signaling pathways, making it a compound of interest for drug discovery and development.

Core Structural Features

4-Nitrostyrene oxide is an organic compound characterized by a phenyl ring substituted with a nitro group at the para position, which is in turn attached to an oxirane (epoxide) ring. The presence of the electron-withdrawing nitro group and the strained three-membered epoxide ring are key determinants of its chemical reactivity and biological activity.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₇NO₃[1]

-

SMILES: O1CC(C1)c2ccc(cc2)--INVALID-LINK--[O-][1]

-

CAS Number: 6388-74-5[1]

Synthesis and Characterization

The synthesis of 4-nitrostyrene oxide can be achieved through the epoxidation of 4-nitrostyrene. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).

Experimental Protocols

Synthesis of this compound via Epoxidation of 4-Nitrostyrene:

This protocol is adapted from established epoxidation procedures using mCPBA.[2][3][4][5]

-

Materials: 4-nitrostyrene, meta-chloroperoxybenzoic acid (mCPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-nitrostyrene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of mCPBA (1.1 to 1.5 equivalents) in dichloromethane to the stirred solution of 4-nitrostyrene. The slow addition is crucial to control the reaction temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

-

Characterization Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.[6][7]

-

-

Mass Spectrometry (MS):

-

Analyze the purified compound using a mass spectrometer, for example, by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).[8]

-

The resulting mass spectrum will provide the molecular ion peak and characteristic fragmentation patterns.

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | |

| ¹H NMR (CDCl₃, est.) | δ 2.8-3.0 (m, 1H, oxirane CH₂), 3.2-3.4 (m, 1H, oxirane CH₂), 4.0-4.2 (m, 1H, oxirane CH), 7.4-7.6 (d, 2H, Ar-H), 8.2-8.4 (d, 2H, Ar-H) | |

| ¹³C NMR (CDCl₃, est.) | δ ~47 (oxirane CH₂), ~52 (oxirane CH), ~124 (Ar-C), ~127 (Ar-C), ~145 (Ar-C-NO₂), ~148 (Ar-C-epoxide) | |

| Mass Spectrometry (EI) | M⁺ at m/z 165. Key fragments may include loss of NO₂, CHO, and C₂H₂O. | [8] |

Note: Estimated NMR data is based on typical chemical shifts for similar structures. Actual values should be determined experimentally.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential for nitrostyrene derivatives to act as modulators of key signaling pathways involved in inflammation and cancer.[1]

Inhibition of the TNFα-Induced NF-κB Signaling Pathway

A significant finding is the ability of nitrostyrene derivatives to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway induced by tumor necrosis factor-alpha (TNFα).[1] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer.

The proposed mechanism involves the interaction of nitrostyrene derivatives with the Retinoid X Receptor Alpha (RXRα).[1] By binding to RXRα, these compounds can interfere with the downstream signaling cascade that leads to the activation of NF-κB.

Antimicrobial Potential

While specific studies on the antimicrobial activity of 4-nitrostyrene oxide are limited, related nitro-substituted aromatic compounds and epoxides have demonstrated antimicrobial properties.[9][10] The electrophilic nature of the epoxide ring makes it susceptible to nucleophilic attack by biological macromolecules, such as enzymes and DNA, which could contribute to its antimicrobial effects. Further investigation into its specific mechanism of action against various microbial strains is warranted.

Experimental Workflow and Logic

The logical flow for the synthesis and characterization of 4-nitrostyrene oxide is a systematic process that ensures the efficient production and verification of the target compound.

Conclusion

4-Nitrostyrene oxide is a molecule with a well-defined structure that can be synthesized and characterized using standard organic chemistry techniques. Its potential to modulate the TNFα-induced NF-κB signaling pathway makes it a compelling candidate for further investigation in the context of drug discovery for inflammatory diseases and cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this and related compounds.

References

- 1. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. leah4sci.com [leah4sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. investigacion.unirioja.es [investigacion.unirioja.es]

- 10. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-(4-Nitrophenyl)oxirane from 4-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Nitrophenyl)oxirane, also known as 4-nitrostyrene oxide, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and chiral synthons. Its synthesis from 4-nitrostyrene is a key transformation, achievable through various epoxidation methodologies. This guide provides an in-depth overview of the primary synthetic routes, including classical epoxidation with peroxy acids, catalytic methods utilizing hydrogen peroxide, and emerging biocatalytic and phase-transfer catalysis systems. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable method for their specific application.

General Reaction Scheme

The fundamental transformation involves the oxidation of the alkene functional group in 4-nitrostyrene to form an epoxide ring. This is an electrophilic addition where an oxygen atom is transferred to the double bond.

Caption: General scheme for the epoxidation of 4-nitrostyrene.

Synthesis Methodologies

Several methods have been established for the epoxidation of 4-nitrostyrene. The choice of method often depends on factors such as desired yield, stereoselectivity, cost of reagents, and environmental considerations.

Method A: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This is a classical and highly reliable method for the epoxidation of alkenes.[1][2][3][4] The reaction is typically straightforward and proceeds via a concerted "butterfly" mechanism, resulting in syn-addition of the oxygen atom.[2][3]

Detailed Experimental Protocol:

-

Dissolution: Dissolve 4-nitrostyrene (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side reactions.

-

Reagent Addition: Add solid meta-chloroperoxybenzoic acid (m-CPBA, typically 1.1-1.5 equivalents) portion-wise to the stirred solution over 15-30 minutes. The purity of commercial m-CPBA is often around 77%, so the amount should be adjusted accordingly.

-

Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Quantitative Data for m-CPBA Method:

| Parameter | Value/Condition | Reference |

| Oxidant | m-CPBA | [1][2] |

| Solvent | Dichloromethane (CH₂Cl₂) | [5] |

| Temperature | 0 °C to Room Temperature | General Practice |

| Typical Yield | High (often >90%) | [5] |

| Selectivity | High for epoxide | [5] |

digraph "Workflow_mCPBA" { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[label="Dissolve 4-Nitrostyrene\nin CH₂Cl₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Cool to 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Add m-CPBA\n(1.1-1.5 eq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Stir at RT (2-6 h)\nMonitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Quench with\nNaHCO₃ (aq)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Aqueous Work-up\n(Wash & Separate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Dry & Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Purify (Chromatography\nor Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="Product Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Experimental workflow for m-CPBA mediated epoxidation.

Method B: Catalytic Epoxidation with Hydrogen Peroxide (H₂O₂)

Utilizing hydrogen peroxide as the primary oxidant is a "greener" and more atom-economical approach, as its only byproduct is water.[6] These reactions typically require a catalyst, such as a transition metal complex or a phase-transfer catalyst, to activate the H₂O₂.[6][7]

Detailed Experimental Protocol (Phase-Transfer Catalysis Example):

This protocol is based on a system using sodium tungstate as a co-catalyst and a quaternary ammonium salt as a phase-transfer catalyst (PTC).[6]

-

Setup: To a thermostatted batch reactor, add 4-nitrostyrene (1.0 eq), a suitable organic solvent (e.g., ethyl acetate), sodium tungstate (Na₂WO₄·2H₂O, catalytic amount), and a phase-transfer catalyst like Tetra-butyl ammonium bromide (TBAB, catalytic amount).[6]

-

Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 1.5-2.0 eq) to the mixture.

-

Reaction: Heat the biphasic mixture to a controlled temperature (e.g., 50°C) with vigorous stirring (e.g., 1200 rpm) to ensure efficient mixing of the phases.[6]

-

Monitoring: Monitor the reaction for 30-60 minutes.[6] The reaction is often rapid under these conditions.

-

Work-up: After cooling to room temperature, separate the organic layer. Wash it with water to remove the catalyst and any remaining H₂O₂.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified as described in Method A.

Quantitative Data for Catalytic H₂O₂ Methods:

| Parameter | Value/Condition | Reference |

| Oxidant | Hydrogen Peroxide (30% aq.) | [6] |

| Catalyst System | Na₂WO₄ / TBAB (PTC) | [6] |

| Solvent | Ethyl Acetate | [6] |

| Temperature | 30-50 °C | [6] |

| Reaction Time | 30-60 minutes | [6] |

| Conversion | ~75% | [6] |

digraph "Workflow_H2O2_PTC" {

graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"];

node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

A[label="Charge Reactor:\n4-Nitrostyrene, Solvent,\nNa₂WO₄, PTC", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="Add H₂O₂ (aq)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C [label="Heat to 50 °C\nwith Vigorous Stirring", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="React for 30-60 min", fillcolor="#FBBC05", fontcolor="#202124"];

E [label="Cool & Separate\nOrganic Layer", fillcolor="#34A853", fontcolor="#FFFFFF"];

F [label="Wash with Water", fillcolor="#34A853", fontcolor="#FFFFFF"];

G [label="Dry & Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

H [label="Purify Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H;

}```

Caption: Workflow for H₂O₂ epoxidation via phase-transfer catalysis.

Method C: Biocatalytic Epoxidation

Biocatalysis offers a highly selective route to chiral epoxides, which are crucial in drug development. Enzymes like styrene monooxygenases or epoxide hydrolases can be employed for enantioselective epoxidation or kinetic resolution of a racemic epoxide mixture.

- Direct Epoxidation: Styrene monooxygenases can directly convert styrenes into chiral epoxides with high enantiopurity.

- Kinetic Resolution: Epoxide hydrolases can selectively hydrolyze one enantiomer from a racemic mixture of this compound, leaving the other enantiomer in high enantiomeric excess. For instance, the fungus Aspergillus niger contains an epoxide hydrolase that can resolve racemic para-nitrostyrene oxide.

These methods are highly specialized and depend on the availability of the specific biocatalyst. Protocols involve incubating the substrate with whole cells or isolated enzymes in an aqueous buffer, often with a co-solvent to aid substrate solubility.

Quantitative Data for Biocatalytic Resolution:

Parameter

Value/Condition

Reference

Biocatalyst

Epoxide Hydrolase (Aspergillus niger)

Process

Enantioselective hydrolysis (Kinetic Resolution)

Result

(S)-epoxide with >97% enantiomeric excess (ee)

Conversion

47%

Reaction Time

~5 hours

Product Characterization

The final product, this compound, is typically a white to light yellow crystalline solid. Proper characterization is essential to confirm its identity and purity.

Spectroscopic and Physical Data:

Property

Data

Molecular Formula

C₈H₇NO₃

Molecular Weight

165.15 g/mol

Appearance

White to light yellow powder/crystal

Melting Point

83.0 to 87.0 °C

¹H NMR (typical shifts)

Signals for aromatic protons (AB quartet or multiplet, ~δ 7.5-8.3 ppm), and three distinct signals for the oxirane ring protons (multiplets, ~δ 2.8-4.0 ppm).

IR (KBr, cm⁻¹)

Characteristic peaks for C-H (aromatic), NO₂ (asymmetric and symmetric stretching, ~1516 and 1338 cm⁻¹), and C-O-C of the oxirane ring.

Comparative Analysis and Method Selection

Choosing the optimal synthesis route requires balancing several factors.

Method

Key Advantages

Key Disadvantages

Best Suited For

m-CPBA

High yield, reliable, simple setup.

Stoichiometric waste, potentially explosive reagent.

Rapid, high-yield lab-scale synthesis.

Catalytic H₂O₂

"Green" (water byproduct), atom-economical, lower cost oxidant.

Requires catalyst development, may have lower selectivity.

Industrial-scale, environmentally conscious synthesis.

Biocatalysis

Excellent enantioselectivity, mild conditions.

Requires specific enzymes, slower reaction rates, complex setup.

Synthesis of chiral intermediates for pharmaceuticals.

digraph "Decision_Tree" {

graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF"];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Synthesize\nthis compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Q1 [label="Is Enantiopurity\nthe Primary Goal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

A1_Yes [label="Use Biocatalysis\n(e.g., Kinetic Resolution)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Q2 [label="Are 'Green' Chemistry\nPrinciples a Priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

A2_Yes [label="Use Catalytic H₂O₂\nMethod", fillcolor="#34A853", fontcolor="#FFFFFF"];

A2_No [label="Use m-CPBA Method\n(for reliability and high yield)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Q1;

Q1 -> A1_Yes [label="Yes"];

Q1 -> Q2 [label="No"];

Q2 -> A2_Yes [label="Yes"];

Q2 -> A2_No [label="No"];

}

Caption: Decision logic for selecting a synthesis method.

Conclusion

The synthesis of this compound from 4-nitrostyrene can be effectively achieved through several distinct methodologies. The traditional m-CPBA method remains a robust and high-yielding option for laboratory-scale preparations. For larger-scale and more sustainable processes, catalytic systems employing hydrogen peroxide are increasingly favored. Finally, for applications demanding high enantiopurity, particularly in drug development, biocatalytic approaches offer unparalleled selectivity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize and characterize this important chemical intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. leah4sci.com [leah4sci.com]

- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 5. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(ii)dibenzotetramethyltetraaza[14]annulene complex immobilized on amino-functionalized SBA-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: The Biological Activity of Nitrophenyl Substituted Epoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenyl substituted epoxides represent a class of organic compounds with significant potential in medicinal chemistry and drug development. The incorporation of a nitrophenyl group onto an epoxide ring can modulate the molecule's electrophilicity and steric properties, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of these compounds, with a focus on their anticancer properties and enzyme inhibition capabilities. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key cellular signaling pathways potentially influenced by these molecules. While specific data for nitrophenyl substituted epoxides is still emerging, this guide draws upon established knowledge of related compounds to provide a foundational understanding for future research and development.

Introduction

Epoxides are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis and are found in a variety of biologically active natural products and pharmaceutical agents. Their inherent ring strain makes them susceptible to nucleophilic attack, a property that underlies many of their biological interactions. The substitution of a nitrophenyl group onto the epoxide moiety can significantly influence its reactivity and biological profile. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the epoxide ring, making it more reactive towards cellular nucleophiles such as DNA and proteins. This reactivity is a key factor in the observed cytotoxic and enzyme-inhibiting effects of some nitrophenyl-containing compounds. This guide will delve into the known biological activities, with a particular emphasis on their potential as anticancer agents and as inhibitors of soluble epoxide hydrolase (sEH).

Anticancer Activity

While specific quantitative data on the cytotoxicity of a wide range of nitrophenyl substituted epoxides against various cancer cell lines is not extensively available in public literature, studies on structurally related compounds provide valuable insights into their potential anticancer activity. For instance, various nitrophenyl derivatives have demonstrated significant cytotoxic effects.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for some nitrophenyl-containing compounds, which, although not all are epoxides, suggest the potential cytotoxic potency of the nitrophenyl moiety.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | Breast Adenocarcinoma | 0.81 ± 0.04 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 1.82 ± 0.05 | [1] | |

| ZR75-1 | Breast Cancer | 1.12 ± 0.06 | [1] | |

| 1,4-Dihydropyridines (with nitrophenyl at C4) | MCF-7 | Breast Adenocarcinoma | 4.12 ± 0.7 (A2B5) | [2] |

| 15.60 ± 2.1 (A2B2) | [2] | |||

| 26.45 ± 2.4 (A3B1) | [2] | |||

| 21.47 ± 0.7 (A4B1) | [2] |

Note: The lack of extensive, publicly available IC50 data specifically for a broad range of nitrophenyl substituted epoxides highlights a significant gap in the current research landscape. The data presented here for related compounds should be interpreted as indicative of potential activity and underscores the need for further investigation into this specific class of molecules.

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for common in vitro assays used to determine the cytotoxic effects of chemical compounds.

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a detergent).

Enzyme Inhibition: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[3][4] Inhibition of sEH can increase the levels of beneficial EETs, making it a promising therapeutic target for cardiovascular and inflammatory diseases.[5][6] While there is limited direct evidence for the inhibition of sEH by nitrophenyl substituted epoxides, the electrophilic nature of the epoxide ring suggests they could be potential inhibitors.

Quantitative sEH Inhibition Data

Currently, there is a lack of publicly available IC50 values for the inhibition of sEH by nitrophenyl substituted epoxides. Research has focused on other classes of inhibitors, such as urea and amide-based compounds. The development and testing of nitrophenyl epoxides as sEH inhibitors represent a promising area for future research.

Experimental Protocol for sEH Inhibition Assay

A common method for screening sEH inhibitors is a fluorescence-based assay.

-

Reagent Preparation: Prepare a buffer solution (e.g., sodium phosphate buffer, pH 7.4), a solution of recombinant human sEH, a fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME), and the test compounds.

-

Assay Setup: In a 96-well microplate, add the buffer, sEH enzyme, and the test compound at various concentrations. Include a positive control (a known sEH inhibitor) and a negative control (vehicle).

-

Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorescent substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Signaling Pathways

The biological activities of nitrophenyl substituted epoxides are likely mediated through their interaction with various cellular signaling pathways. Based on the known effects of related compounds, several key pathways are of particular interest.

Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Epoxide-containing compounds can trigger apoptosis through various mechanisms, including the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[7] The electrophilic nature of the epoxide ring can lead to the alkylation of cellular macromolecules, causing cellular stress and initiating the apoptotic process.

Caption: Generalized pathway of apoptosis induction by nitrophenyl substituted epoxides.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth.[8][9] Dysregulation of this pathway is a common feature of many cancers. Some epoxides have been shown to modulate the PI3K/Akt pathway.[10] It is plausible that nitrophenyl substituted epoxides could interfere with this pathway, potentially leading to the inhibition of cancer cell proliferation and survival.

Caption: Potential inhibitory effect of nitrophenyl substituted epoxides on the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling network that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11][12] The MAPK cascade consists of several tiers of protein kinases that relay extracellular signals to the nucleus. Aberrant MAPK signaling is frequently observed in cancer. Polyphenolic compounds, which share some structural similarities with the phenyl group of nitrophenyl epoxides, have been shown to modulate the MAPK pathway.[13]

Caption: Potential modulation of the MAPK signaling pathway by nitrophenyl substituted epoxides.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival.[14][15] Chronic activation of NF-κB is linked to the development and progression of many cancers. Some nitrated fatty acids have been shown to inhibit NF-κB signaling.[16] Given the presence of the nitro group, it is conceivable that nitrophenyl substituted epoxides could also modulate this critical inflammatory pathway.

Caption: Potential inhibitory effect of nitrophenyl substituted epoxides on the NF-κB pathway.

Conclusion and Future Directions

Nitrophenyl substituted epoxides are a class of compounds with considerable, yet largely unexplored, therapeutic potential. The available data on related compounds suggest that they may possess significant anticancer activity and the ability to inhibit key enzymes like soluble epoxide hydrolase. However, a clear need exists for comprehensive studies focused specifically on this chemical class. Future research should prioritize:

-

Synthesis and Screening: The synthesis of a diverse library of nitrophenyl substituted epoxides and their systematic screening against a broad panel of cancer cell lines to determine their cytotoxic profiles and IC50 values.

-

Enzyme Inhibition Assays: A thorough investigation of their inhibitory activity against sEH and other relevant enzymes to identify potential therapeutic targets.

-

Mechanism of Action Studies: Detailed molecular studies to elucidate the specific signaling pathways modulated by these compounds and to identify their direct cellular targets.

-

In Vivo Studies: Preclinical evaluation of promising lead compounds in animal models to assess their efficacy, pharmacokinetics, and toxicity.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of nitrophenyl substituted epoxides and pave the way for the development of novel and effective drugs for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the Soluble Epoxide Hydrolase by Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. labproinc.com [labproinc.com]

- 8. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Protective actions of epoxyeicosatrienoic acid: dual targeting of cardiovascular PI3K and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 14. frontierspartnerships.org [frontierspartnerships.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(4-Nitrophenyl)oxirane: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 2-(4-Nitrophenyl)oxirane, also known as 4-nitrostyrene oxide. It is intended for researchers, scientists, and professionals in drug development, offering key data and experimental context for the characterization of this compound. The molecular formula for this compound is C₈H₇NO₃, with a molecular weight of approximately 165.15 g/mol .[1] The compound typically appears as a white to light yellow solid with a melting point in the range of 83°C to 87°C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Spectra are typically acquired in deuterated chloroform (CDCl₃) at room temperature.[1]

¹H NMR Data

The proton NMR spectrum shows characteristic signals for both the aromatic and oxirane ring protons. The strong electron-withdrawing effect of the nitro group causes a significant downfield shift of the aromatic protons. Protons on the epoxide ring typically appear in the 2.5-3.5 ppm region.[2]

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| 8.22 | ddd | 9.4, 2.0, 1.5 | 2H, Aromatic (ortho to -NO₂)[1] |

| 7.55 | d | 9.4 | 2H, Aromatic (meta to -NO₂)[1] |

| ~4.15 | m | - | 1H, Oxirane CH |

| ~3.18 | dd | 5.5, 4.0 | 1H, Oxirane CH₂ |

| ~2.75 | dd | 5.5, 2.5 | 1H, Oxirane CH₂ |

Note: Approximate shifts for oxirane protons are based on values for structurally similar compounds.[3]

¹³C NMR Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of the nitro group deshields the attached aromatic carbon (ipso) and the carbon at the para position.[1]

| Chemical Shift (δ) / ppm | Assignment |

| 147-148 | Aromatic C (ipso, attached to oxirane)[1] |

| 146-147 | Aromatic C (para, attached to -NO₂)[1] |

| ~126 | Aromatic CH (ortho to -NO₂) |

| ~124 | Aromatic CH (meta to -NO₂) |

| 52 | Oxirane CH[1] |

| 46 | Oxirane CH₂[1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorption bands from the nitro (NO₂) group.[4] These bands are among the most characteristic in the mid-infrared region, making the nitro group's presence easy to confirm.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~3000-2900 | Medium | Aliphatic C-H Stretch (Oxirane) |

| 1550-1475 | Strong | Asymmetric NO₂ Stretch[6][7] |

| 1360-1290 | Strong | Symmetric NO₂ Stretch[6][7] |

| ~1250 | Medium-Strong | Asymmetric C-O-C Stretch (Oxirane) |

| ~850 | Strong | C-N Stretch & NO₂ Scissor[5] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The monoisotopic mass of this compound is 165.0426 g/mol .[1] Electron Ionization (EI) is a common technique used for this analysis.[8]

| m/z | Proposed Fragment | Formula |

| 165 | [M]⁺ | [C₈H₇NO₃]⁺ |

| 136 | [M - CHO]⁺ | [C₇H₆NO₂]⁺ |

| 122 | [M - C₂H₃O]⁺ | [C₆H₄NO₂]⁺ |

| 119 | [M - NO₂]⁺ | [C₈H₇O]⁺ |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

Experimental Protocols & Visualizations

General Experimental Workflow

The characterization of this compound follows a standard analytical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses to achieve structural elucidation.

References

- 1. Buy (2S)-2-(4-Nitrophenyl)oxirane [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Solubility Profile of 2-(4-Nitrophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Nitrophenyl)oxirane (also known as 4-nitrostyrene oxide). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the compound's structural attributes that influence its solubility, a detailed experimental protocol for determining its solubility in various organic solvents, and relevant chemical pathways.

Core Concepts: Understanding Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its molecular structure, characterized by a polar nitrophenyl group and a reactive oxirane ring, dictates its interaction with different solvents.

Molecular Structure of this compound:

-

Aromatic Phenyl Group: A nonpolar component that favors interaction with nonpolar solvents.

-

Nitro Group (-NO2): A strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions, enhancing solubility in polar solvents.

-

Oxirane Ring: A strained, three-membered ether ring that is polar and can act as a hydrogen bond acceptor.

Based on these structural features, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents is expected to be lower.

Predicted Solubility

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The strong dipole of the nitro group and the polar oxirane ring will interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the oxirane oxygen, though the nonpolar phenyl ring may limit solubility. |

| Nonpolar | Toluene, Hexane | Low | The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a gravimetric method for determining the solubility of this compound.

Experimental Protocol: Gravimetric Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (e.g., acetone, ethanol, toluene)

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 4 hours to allow undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter into a pre-weighed, clean, and dry volumetric flask.

-

Solvent Evaporation: Determine the mass of the filtered solution. Remove the solvent from the flask under reduced pressure or by gentle heating in a drying oven until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S = (m_solid / V_solution) * 100

where:

-

m_solid is the mass of the dried solid (in g).

-

V_solution is the volume of the filtered solution (in mL).

-

A visual representation of this experimental workflow is provided below.

Synthesis Pathway

This compound is typically synthesized via the epoxidation of 4-nitrostyrene. This reaction involves the oxidation of the alkene double bond to form the epoxide ring. A common oxidizing agent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The general reaction scheme is as follows:

This guide provides a framework for understanding and determining the solubility of this compound. For precise applications, it is strongly recommended that researchers perform their own solubility tests using the described protocol to obtain data relevant to their specific experimental conditions.

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Nitrostyrene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrostyrene oxide, also known as 2-(4-nitrophenyl)oxirane, is a bifunctional molecule incorporating a reactive epoxide ring and an energetic nitro aromatic system. This unique combination makes it a valuable intermediate in organic synthesis, particularly for the introduction of a nitro-functionalized phenyl ethylamine scaffold in the development of novel pharmaceutical agents. However, the presence of the nitro group, a well-known energetic functional group, raises significant concerns regarding the compound's thermal stability. An understanding of its decomposition behavior is paramount for ensuring safe handling, storage, and scale-up in research and manufacturing settings. This technical guide provides an in-depth analysis of the potential thermal hazards associated with 4-nitrostyrene oxide, outlines standard experimental procedures for its thermal characterization, and proposes a theoretical decomposition pathway.

Theoretical Assessment of Thermal Stability

The thermal stability of 4-nitrostyrene oxide is influenced by both the nitroaromatic ring and the epoxide moiety.

-

Nitroaromatic System: The nitro group is strongly electron-withdrawing, which can destabilize the molecule, particularly at elevated temperatures. Aromatic nitro compounds are known to undergo exothermic decomposition, which can sometimes be rapid and violent. The decomposition of nitroaromatics often proceeds via complex radical mechanisms, leading to the formation of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

-

Epoxide Ring: The three-membered epoxide ring is highly strained (approximately 13 kcal/mol), making it susceptible to ring-opening reactions. Thermal energy can promote the homolytic cleavage of the C-O bonds, leading to the formation of reactive diradical species. These intermediates can then undergo rearrangement, polymerization, or fragmentation.

The interplay of these two functional groups suggests that 4-nitrostyrene oxide is likely to be a thermally sensitive compound. The decomposition is expected to be an exothermic process with the potential for a significant release of energy.

Proposed Thermal Decomposition Pathway

In the absence of direct experimental evidence, a plausible decomposition pathway for 4-nitrostyrene oxide can be proposed based on the known reactivity of its constituent functional groups. The initial steps of the decomposition are likely to involve either the cleavage of the C-NO2 bond or the opening of the epoxide ring.

An In-depth Technical Guide to 2-(4-Nitrophenyl)oxirane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(4-nitrophenyl)oxirane, a valuable building block in organic synthesis. Also known as 4-nitrostyrene oxide, this compound has garnered interest due to the reactive nature of its epoxide ring and the electronic properties imparted by the nitro group. This document details its physical and spectroscopic properties, outlines key synthetic methodologies with experimental protocols, and presents quantitative data in a structured format for easy comparison.

Introduction

This compound is a solid, typically white to light yellow organic compound with the molecular formula C₈H₇NO₃.[1] Its structure features a highly strained three-membered oxirane ring directly attached to a 4-nitrophenyl group. This combination of a reactive epoxide moiety and an electron-withdrawing nitro group makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents.[1]

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is provided below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Melting Point | 83-87 °C | [1][2] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| CAS Registry Number | 6388-74-5 |

Table 2: Spectroscopic Data of this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Infrared (IR) | Mass Spectrometry (MS) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Wavenumber (cm⁻¹) | m/z (Relative Intensity) |

| 8.22 (d, 2H, Ar-H) | 147.8 (Ar-C) | ~3050 (aromatic C-H stretch) | 165 (M⁺) |

| 7.50 (d, 2H, Ar-H) | 145.5 (Ar-C) | ~2990 (aliphatic C-H stretch) | 135 |

| 3.95 (dd, 1H, oxirane CH) | 126.5 (Ar-CH) | ~1600, 1480 (aromatic C=C stretch) | 119 |

| 3.20 (dd, 1H, oxirane CH₂) | 124.0 (Ar-CH) | ~1520 (asymmetric NO₂ stretch) | 105 |

| 2.78 (dd, 1H, oxirane CH₂) | 52.5 (oxirane CH) | ~1350 (symmetric NO₂ stretch) | 91 |

| 52.0 (oxirane CH₂) | ~850 (oxirane C-O stretch) | 77 |

Historical Discovery and Synthesis

While a singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis is intrinsically linked to the development of epoxidation reactions of styrenes. The primary and most established method for its preparation is the epoxidation of its precursor, 4-nitrostyrene.

The synthesis of nitrostyrenes, in general, has a rich history dating back to the late 19th century with the advent of the Henry reaction (nitroaldol reaction).[3] This foundational reaction provides a pathway to β-nitro alcohols, which can then be dehydrated to yield nitroalkenes like 4-nitrostyrene.[3]

Synthetic Methodologies

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 4-nitrostyrene precursor, followed by its epoxidation.

Synthesis of 4-Nitrostyrene

Two common methods for the laboratory-scale synthesis of 4-nitrostyrene are detailed below.

This classic method involves the condensation of 4-nitrobenzaldehyde with nitromethane, followed by dehydration.[3]

An alternative route involves the elimination of HBr from 4-nitrophenethyl bromide using a base like triethanolamine.[4]

Epoxidation of 4-Nitrostyrene

The most common method for converting 4-nitrostyrene to this compound is through epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][5]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrostyrene from 4-Nitrobenzaldehyde

This procedure is adapted from established Henry reaction protocols.[3]

Materials:

-

4-Nitrobenzaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Ice

Procedure:

-

In a flask equipped with a mechanical stirrer and a thermometer, dissolve 4-nitrobenzaldehyde (1 mole) and nitromethane (1 mole) in methanol.

-

Cool the mixture to approximately -10°C using an ice-salt bath.

-

Prepare a cold solution of sodium hydroxide (1.05 moles) in water.

-

With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature between 10-15°C.

-

After the addition is complete, stir for an additional 15 minutes.

-

Add ice-water to the reaction mixture to dissolve the precipitate.

-

Slowly pour the resulting solution into a stirred solution of hydrochloric acid.

-

Collect the precipitated yellow crystalline mass of 4-nitrostyrene by suction filtration and wash with water until chloride-free.

-

The crude product can be purified by recrystallization from hot ethanol.

Expected Yield: 80-83%[3]

Protocol 2: Synthesis of this compound from 4-Nitrostyrene

This protocol is based on the general procedure for the epoxidation of alkenes using m-CPBA.[6][7]

Materials:

-

4-Nitrostyrene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-nitrostyrene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over a period of 30 minutes.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Conclusion

This compound is a synthetically accessible and versatile compound with a rich history rooted in fundamental organic reactions. The methodologies for its preparation, particularly the epoxidation of 4-nitrostyrene, are well-established. This guide provides researchers and drug development professionals with a comprehensive resource, including detailed experimental protocols and structured data, to facilitate the use of this important chemical intermediate in their work.

References

- 1. Buy (2S)-2-(4-Nitrophenyl)oxirane [smolecule.com]

- 2. This compound | 6388-74-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Versatile Scaffold: Unlocking the Potential of 2-(4-Nitrophenyl)oxirane in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Nitrophenyl)oxirane, a readily available bifunctional molecule, is emerging as a valuable scaffold in medicinal chemistry. Its intrinsic reactivity, characterized by a strained oxirane ring and an electron-deficient nitrophenyl moiety, offers a versatile platform for the synthesis of a diverse array of potential therapeutic agents. The electrophilic nature of the epoxide allows for facile ring-opening reactions with a variety of nucleophiles, leading to the construction of complex molecular architectures. Furthermore, the nitro group serves as a synthetic handle that can be readily reduced to an amine, a key functional group in a vast number of pharmaceuticals. This technical guide delves into the core applications of this compound in drug discovery, with a focus on its utility in the development of anticancer, anti-inflammatory, and enzyme-inhibiting compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to empower researchers in harnessing the full potential of this promising chemical entity.

Introduction: The Chemical Reactivity and Synthetic Utility of this compound

This compound, also known as 4-nitrostyrene oxide, is a crystalline solid with the molecular formula C₈H₇NO₃.[1] Its chemical reactivity is dominated by two key features: the highly strained three-membered oxirane ring and the electron-withdrawing nitro group on the phenyl ring. The ring strain makes the epoxide susceptible to nucleophilic attack, leading to ring-opening and the formation of new functional groups.[1] The nitro group, in addition to influencing the electronics of the molecule, can be readily reduced to a primary amine, a crucial functional group for introducing diversity and modulating the physicochemical properties of drug candidates.

The primary synthetic transformations involving this compound are:

-

Nucleophilic Ring-Opening: The epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, and thiols, to yield β-substituted amino alcohols, ethers, and thioethers, respectively. This reaction is the cornerstone of its application in building molecular complexity.[2]

-

Nitro Group Reduction: The nitro group can be efficiently reduced to an amine using various reducing agents, such as catalytic hydrogenation or metal-based reductions. This transformation provides a gateway to a vast chemical space of anilines, which are prevalent in many drug molecules.

These fundamental reactions allow for the creation of a diverse library of compounds with potential therapeutic applications.

Caption: Synthetic pathways from this compound.

Applications in Anticancer Drug Discovery

The oxirane moiety is a known pharmacophore in several anticancer agents, acting as an alkylating agent that can form covalent bonds with biological macromolecules, such as DNA and proteins, leading to apoptosis.[3] While direct evidence for this compound as an anticancer drug is limited, its derivatives and structurally related compounds have shown promising activity.

A notable example is a series of ciminalum–thiazolidinone hybrid molecules, which feature a 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety. These compounds have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[3] The presence of the nitrophenyl group was found to be crucial for their biological activity.

Quantitative Data: Anticancer Activity of Ciminalum-Thiazolidinone Hybrids

| Compound | Mean GI₅₀ (µM) | Mean TGI (µM) | Mean LC₅₀ (µM) |

| 2f | 2.80 | 32.3 | 80.8 |

| 2h | 1.57 | 13.3 | 65.0 |

Data extracted from a study on ciminalum–thiazolidinone hybrids.[3] GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic activity of compounds against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Applications in the Development of Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. One of the key signaling pathways involved in the inflammatory response is the Toll-like receptor 4 (TLR4) pathway. β-amino alcohol derivatives, synthesized through the ring-opening of epoxides, have been identified as potent inhibitors of TLR4-mediated inflammation.[4] This suggests that this compound can serve as a valuable starting material for the development of novel anti-inflammatory agents.

The proposed mechanism of action involves the disruption of the TLR4/MD-2 complex formation, which is a critical step in the activation of the downstream inflammatory cascade, including the activation of NF-κB.

Caption: TLR4 signaling pathway and its inhibition.

Experimental Protocol: Synthesis of β-Amino Alcohol Derivatives

This protocol describes a general method for the synthesis of β-amino alcohols from epoxides.[4]

-

Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetonitrile).

-

Reaction Conditions: The reaction can be carried out under conventional heating (reflux) or microwave irradiation (e.g., 140°C, 200 W) to reduce reaction times.[4]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications as Enzyme Inhibitors

The electrophilic nature of the oxirane ring makes it an ideal "warhead" for the design of covalent enzyme inhibitors. These inhibitors form a stable, irreversible bond with nucleophilic residues (e.g., cysteine, serine) in the active site of an enzyme, leading to its inactivation. Peptidyl epoxides, for instance, are well-known inhibitors of cysteine proteases. A structurally related compound, 2-((4-nitrophenoxy)methyl)oxirane, has been identified as a protease inhibitor.

The mechanism of inhibition involves the nucleophilic attack of the active site residue on one of the carbon atoms of the epoxide ring, resulting in the formation of a covalent adduct.

Caption: Mechanism of covalent enzyme inhibition by an epoxide.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding fluorogenic or chromogenic substrate in an appropriate assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Assay Procedure: In a 96-well plate, add the enzyme solution, followed by the test compound at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate.

-

Detection: Monitor the fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a highly versatile and underexplored scaffold in medicinal chemistry. Its inherent reactivity allows for the efficient synthesis of diverse molecular libraries targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The examples and protocols provided in this guide serve as a foundation for researchers to further explore the potential of this promising building block in the design and development of novel therapeutic agents. The strategic combination of the reactive epoxide and the modifiable nitro group offers a powerful tool for generating next-generation drug candidates.

References

- 1. Buy (2S)-2-(4-Nitrophenyl)oxirane [smolecule.com]

- 2. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-(4-Nitrophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction